Cas no 1354027-22-7 ([1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester)
![[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1354027-22-7x500.png)
[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester
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- インチ: 1S/C14H27N3O3/c1-10(15)12(18)17-8-6-5-7-11(17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1
- InChIKey: OFDLHNSVBBGJRF-VUWPPUDQSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC1CCCCN1C(=O)[C@@H](N)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083342-500mg |
1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester |
1354027-22-7 | 500mg |
£602.00 | 2022-03-01 | ||
Chemenu | CM499216-1g |
tert-Butyl((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate |
1354027-22-7 | 97% | 1g |
$1197 | 2022-09-03 |
[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl esterに関する追加情報
Professional Introduction to [1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester (CAS No. 1354027-22-7)
The compound [1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester, identified by its CAS number 1354027-22-7, is a sophisticated organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of intense interest among researchers and drug developers.
At the core of its molecular structure lies a piperidine ring, which is a common motif in many bioactive molecules due to its ability to mimic the binding properties of natural amino acids. The presence of the (S)-configuration at the chiral center enhances its stereospecific interactions, which are crucial for biological efficacy. This feature makes the compound particularly valuable in the development of enantiomerically pure drugs, where the stereochemistry can significantly influence pharmacological outcomes.
The< strong>1-(S)-2-Amino-propionyl moiety attached to the piperidine ring introduces a polar and basic functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. These interactions are essential for modulating the activity of enzymes and receptors, thereby affecting cellular processes. The carboxylic acid tert-butyl ester at the other end of the molecule provides stability against hydrolysis while allowing for further derivatization, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways with high selectivity and efficacy. The< strong>[1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester has emerged as a key intermediate in several research projects aimed at creating new drugs for treating various diseases. Its unique structural features make it an excellent candidate for designing molecules that can interact with complex biological systems.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, and the specific modifications present in this compound may enhance its ability to interact with receptors involved in conditions such as depression, anxiety, and neurodegenerative diseases. Recent studies have highlighted its potential as a scaffold for developing new antipsychotic and antidepressant drugs, leveraging its ability to cross the blood-brain barrier effectively.
The< strong>CAS number 1354027-22-7 serves as a unique identifier for this compound, ensuring accurate documentation and tracking in scientific literature and patent filings. This standardized nomenclature is essential for maintaining consistency across different research groups and industries. The CAS registry number also facilitates database searches, allowing researchers to quickly access relevant information about this compound's properties, synthesis methods, and applications.
Synthetic chemists have been exploring various methodologies to produce< strong>[1-((S)-2-Amino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester with high yield and purity. One common approach involves asymmetric synthesis techniques that exploit chiral auxiliaries or catalysts to achieve enantioselective transformations. These methods are critical for producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved safety profiles and reduced side effects.
The tert-butyl ester functionality is particularly useful in synthetic chemistry because it can be easily hydrolyzed back to the carboxylic acid under mild acidic or basic conditions. This reactivity allows researchers to introduce additional functional groups or link this compound to other molecules via amide or ester bonds. Such versatility makes it an invaluable building block for constructing more complex drug candidates.
In conclusion, [1-((S)-2-AMino-propionyl)-piperidin-2-ylMethyl]-carbaMic acid tert-butyl ester (CAS No. 1354027-22-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the piperidine ring, chiral center, and reactive functional groups, make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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